

What are the fundamental properties of terephthalic dihydrazide?

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Compound of Interest

Compound Name: *Terephthalic dihydrazide*

Cat. No.: *B089779*

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An In-depth Technical Guide on the Core Properties of **Terephthalic Dihydrazide**

Introduction

Terephthalic dihydrazide (TDH), systematically named benzene-1,4-dicarbohydrazide, is an aromatic organic compound derived from terephthalic acid.^[1] Its structure features a central benzene ring substituted at the 1 and 4 positions with carbohydrazide groups (-CONHNH₂). This bifunctional nature, combining a rigid aromatic core with reactive hydrazide moieties, makes it a versatile building block in both polymer chemistry and medicinal research.^{[1][2]} It serves as a key monomer for high-performance polymers and as a scaffold for the synthesis of novel therapeutic agents.^{[1][3]} This document provides a comprehensive overview of its fundamental properties, synthesis, and biological activities for researchers, scientists, and drug development professionals.

Physicochemical Properties

Terephthalic dihydrazide typically appears as a white to off-white crystalline powder.^[4] It is stable under a variety of conditions and possesses a high melting point, reflecting its rigid, symmetric structure.^[4] A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of **Terephthalic Dihydrazide**

Property	Value	Reference
IUPAC Name	benzene-1,4-dicarbohydrazide	[1] [5]
CAS Number	136-64-1	[1] [4]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	[1] [4] [6]
Molecular Weight	194.19 g/mol	[1] [4] [7]
Appearance	White to off-white crystalline powder	[4]
Melting Point	>300°C	[6] [7]
Solubility	Soluble in polar solvents (e.g., water, ethanol, DMF); sparingly soluble to insoluble in non-polar organic solvents.	[1] [4] [8]
Thermal Stability	Stable up to approximately 300°C before decomposition.	[1]
Predicted Density	1.344 ± 0.06 g/cm ³	[6]

Spectroscopic Data

The structural features of **terephthalic dihydrazide** have been confirmed through various spectroscopic techniques. The key identifying characteristics are summarized in the table below.

Table 2: Spectroscopic Data for **Terephthalic Dihydrazide**

Technique	Characteristic Peaks / Shifts	Reference
FTIR (cm^{-1})	~3300 (N-H stretching); ~1650 (C=O stretching, Amide I).	[1]
^1H NMR (DMSO-d ₆ , ppm)	~9.94 (s, 2H, -CONH-); ~7.81 (s, 4H, Aromatic C-H); ~4.54 (s, 4H, -NH ₂).[9]	
Mass Spec (EI)	Molecular Ion Peak (M ⁺) consistent with MW 194.19.	[10]

Synthesis and Reactivity

Terephthalic dihydrazide can be synthesized through several routes, most commonly involving the reaction of a terephthalic acid derivative with hydrazine.[1][3]

Common Synthetic Routes

- From Poly(ethylene terephthalate) (PET): A common method involves the aminolysis of waste PET using hydrazine monohydrate, which serves as a valuable chemical recycling process.[1][11] This reaction can achieve yields of approximately 86%.[1]
- From Terephthalate Esters: The reaction of dimethyl terephthalate with hydrazine hydrate is a classic example of nucleophilic acyl substitution to produce TDH in high purity.[12]
- From Terephthalic Acid: Direct reaction of terephthalic acid with hydrazine can also yield the desired product.[1]

Reactivity and Derivatization

The two primary amine groups of the hydrazide moieties are nucleophilic and readily react with carbonyl compounds like aldehydes and ketones to form Schiff bases (hydrazone). [12][13] This reaction is fundamental to the synthesis of various derivatives with enhanced biological activities.[2][13] The formation of these Schiff bases can achieve high yields, often between 88% and 96%. [12]

Experimental Protocol: Synthesis of Terephthalic Dihydrazide Schiff Base Analogues

This protocol describes the general synthesis of Schiff base derivatives from **terephthalic dihydrazide** and various aromatic aldehydes, as reported in studies on their biological activity. [2][13]

- Reaction Setup: In a 150 mL conical flask, add **terephthalic dihydrazide** (1.0 equivalent) and a selected substituted aromatic aldehyde (2.0 equivalents).
- Solvent and Catalyst: Add 20 mL of ethanol as the solvent, followed by two to three drops of glacial ethanoic acid to catalyze the reaction.
- Reflux: Heat the reaction mixture to reflux at 110°C and maintain for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (EtOAc) three times.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product via flash column chromatography to yield the pure **terephthalic dihydrazide** derivative.[2][13]

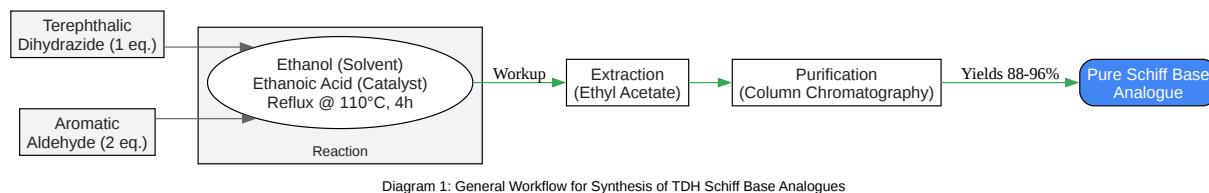


Diagram 1: General Workflow for Synthesis of TDH Schiff Base Analogues

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Caption: General workflow for synthesizing TDH Schiff base analogues.

Biological Activity and Drug Development Potential

Terephthalic dihydrazide and its derivatives have emerged as compounds of significant interest in drug development due to their broad spectrum of biological activities.

Antimicrobial Activity

TDH and its derivatives have demonstrated notable antimicrobial properties.^[1] Studies indicate activity against various fungal and bacterial strains, including *Aspergillus niger*, *Candida albicans*, *Bacillus cereus*, and *Escherichia coli*.^{[1][11][14]} The proposed mechanism for its antifungal action involves the inhibition of cytochrome P450 enzymes, which are critical for sterol biosynthesis in fungi.^{[1][11]}

Dual Inhibition of Urease and Glycation

Recent research has highlighted the potential of **terephthalic dihydrazide** analogues as dual inhibitors of urease and glycation.^{[2][13]}

- **Urease Inhibition:** The overexpression of urease is linked to the pathogenesis of peptic ulcers and gastritis caused by *Helicobacter pylori*.^{[2][13]} Certain TDH analogues have shown significant urease inhibition with IC₅₀ values in the micromolar range.^{[2][14][15]}
- **Anti-glycation Activity:** Glycation is a non-enzymatic reaction between sugars and proteins that contributes to diabetic complications and aging. The hydrazide functional group can interrupt this process, and TDH derivatives have exhibited potent anti-glycation activity.^{[2][13]}

This dual-inhibition capability makes TDH a promising scaffold for developing treatments for complex diseases where both pathways are implicated.^{[2][13]}

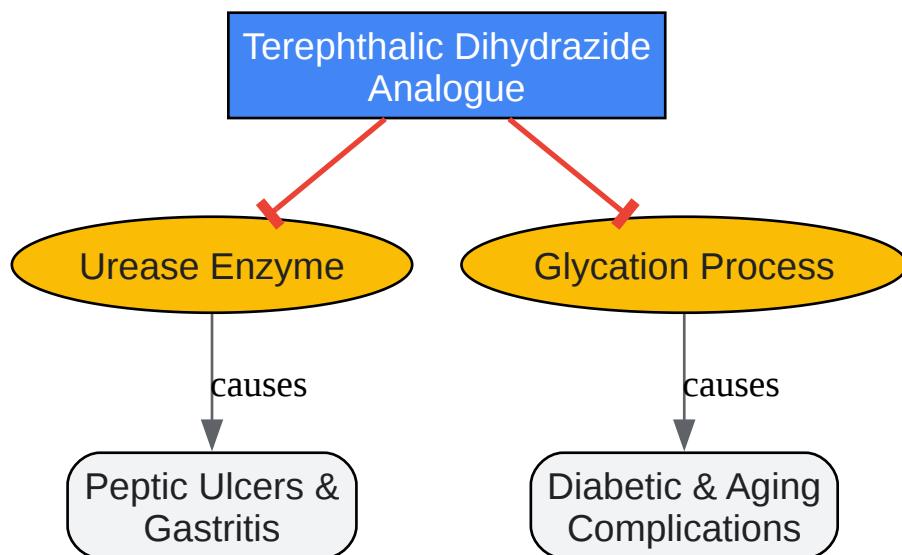


Diagram 2: Dual Inhibition Pathways of TDH Analogues

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Caption: Dual inhibitory action of TDH analogues on urease and glycation.

Experimental Protocol: Urease Inhibition Assay

This protocol is based on the Weatherburn method, which quantifies urease activity by measuring ammonia production.[2][13]

- Reagent Preparation: Prepare solutions of Jack bean urease, urea (substrate), and the test compounds (TDH analogues) in appropriate buffers. Thiourea is typically used as a standard inhibitor for comparison.[2]
- Assay Procedure: In a 96-well microplate, mix the urease enzyme solution with various concentrations of the test compound or standard inhibitor. Allow a pre-incubation period.
- Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. The total volume for each reaction should be 200 μ L.
- Incubation: Incubate the plate for a defined period (e.g., 50 minutes) at a controlled temperature.
- Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using phenol and hypochlorite reagents, which form a colored indophenol complex.

- Absorbance Measurement: Measure the absorbance of the colored complex using a microplate spectrophotometer.
- Calculation: Calculate the percentage of urease inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC_{50} value, which is the concentration of the inhibitor required to reduce urease activity by 50%. Each experiment should be performed in triplicate.[\[2\]](#)

Safety and Handling

Terephthalic dihydrazide is classified as harmful if swallowed and may cause skin, eye, and respiratory system irritation.[\[5\]](#)[\[6\]](#)[\[16\]](#) Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are recommended during handling.[\[6\]](#)

Conclusion

Terephthalic dihydrazide is a fundamentally important compound with a well-defined set of physicochemical properties. Its symmetric and rigid structure imparts high thermal stability, making it suitable for high-performance material applications. Furthermore, the reactivity of its hydrazide groups provides a versatile platform for chemical modification, leading to the discovery of derivatives with significant biological potential. The demonstrated dual-inhibitory action against urease and glycation highlights its promise as a scaffold in modern drug discovery, warranting further investigation by researchers in medicinal chemistry and materials science.

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